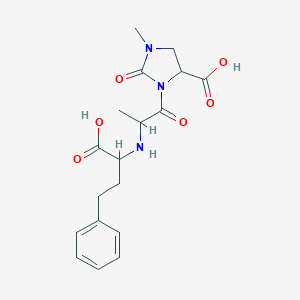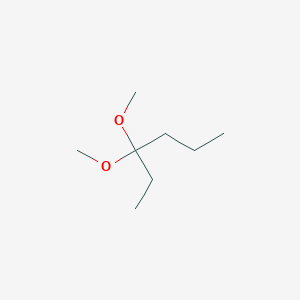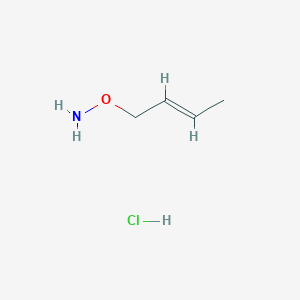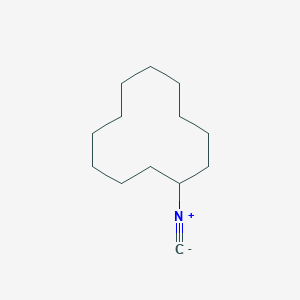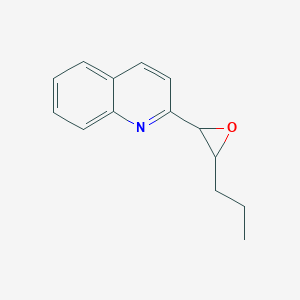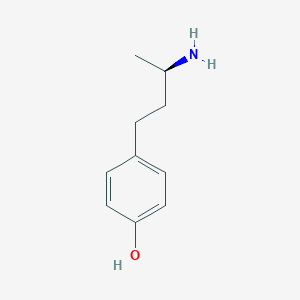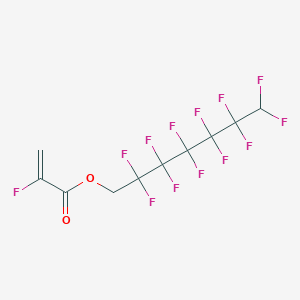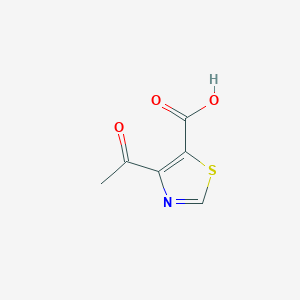
4-Acetyl-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has gained immense popularity in the field of organic chemistry due to its unique structure and properties. It is a five-membered ring that contains both sulfur and nitrogen atoms, which makes it an important building block for the synthesis of various bioactive compounds.
Wirkmechanismus
The exact mechanism of action of 4-Acetyl-1,3-thiazole-5-carboxylic acid is not well understood. However, it is believed to exert its biological activity through various mechanisms, such as inhibition of enzyme activity, modulation of signaling pathways, and interaction with cellular membranes.
Biochemische Und Physiologische Effekte
4-Acetyl-1,3-thiazole-5-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to possess antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory activity by reducing the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-Acetyl-1,3-thiazole-5-carboxylic acid is its versatility in the synthesis of various bioactive compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-Acetyl-1,3-thiazole-5-carboxylic acid. One area of research is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of research is the exploration of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Additionally, the compound can be further studied for its interaction with various cellular targets and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
4-Acetyl-1,3-thiazole-5-carboxylic acid has been extensively studied for its various scientific research applications. It is used as a building block for the synthesis of various bioactive compounds, such as antimicrobial agents, anticancer agents, and anti-inflammatory agents. It has also been studied for its antioxidant properties and its ability to inhibit the activity of certain enzymes. Additionally, it has been used as a ligand in coordination chemistry studies.
Eigenschaften
CAS-Nummer |
114670-88-1 |
|---|---|
Produktname |
4-Acetyl-1,3-thiazole-5-carboxylic acid |
Molekularformel |
C6H5NO3S |
Molekulargewicht |
171.18 g/mol |
IUPAC-Name |
4-acetyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)4-5(6(9)10)11-2-7-4/h2H,1H3,(H,9,10) |
InChI-Schlüssel |
MWRXTZRLLJTXLM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=N1)C(=O)O |
Kanonische SMILES |
CC(=O)C1=C(SC=N1)C(=O)O |
Synonyme |
5-Thiazolecarboxylic acid, 4-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)
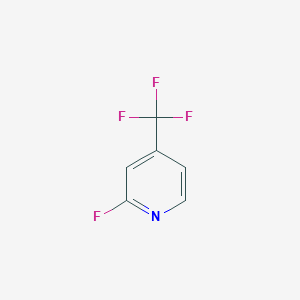
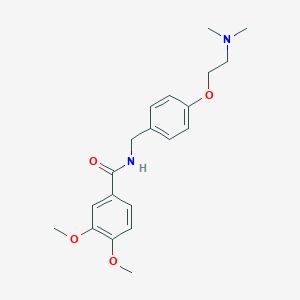
![[(1S,2S,3S,5R,11R,12S,15R,16S)-15-Acetyl-9-chloro-13-hydroxy-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B38516.png)
